

5-Cyano-3-methylpyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-3-methylpyridine-2-carboxylic acid

Cat. No.: B1376256

[Get Quote](#)

An In-Depth Technical Guide to **5-Cyano-3-methylpyridine-2-carboxylic acid**

Introduction

5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the distinct reactivity of its three functional groups—a carboxylic acid, a cyano group, and a methylated pyridine core—makes it an attractive scaffold for the synthesis of complex molecules. Pyridine carboxylic acids, in general, are precursors to a multitude of pharmaceuticals, including drugs for tuberculosis, cancer, and diabetes.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **5-Cyano-3-methylpyridine-2-carboxylic acid**, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

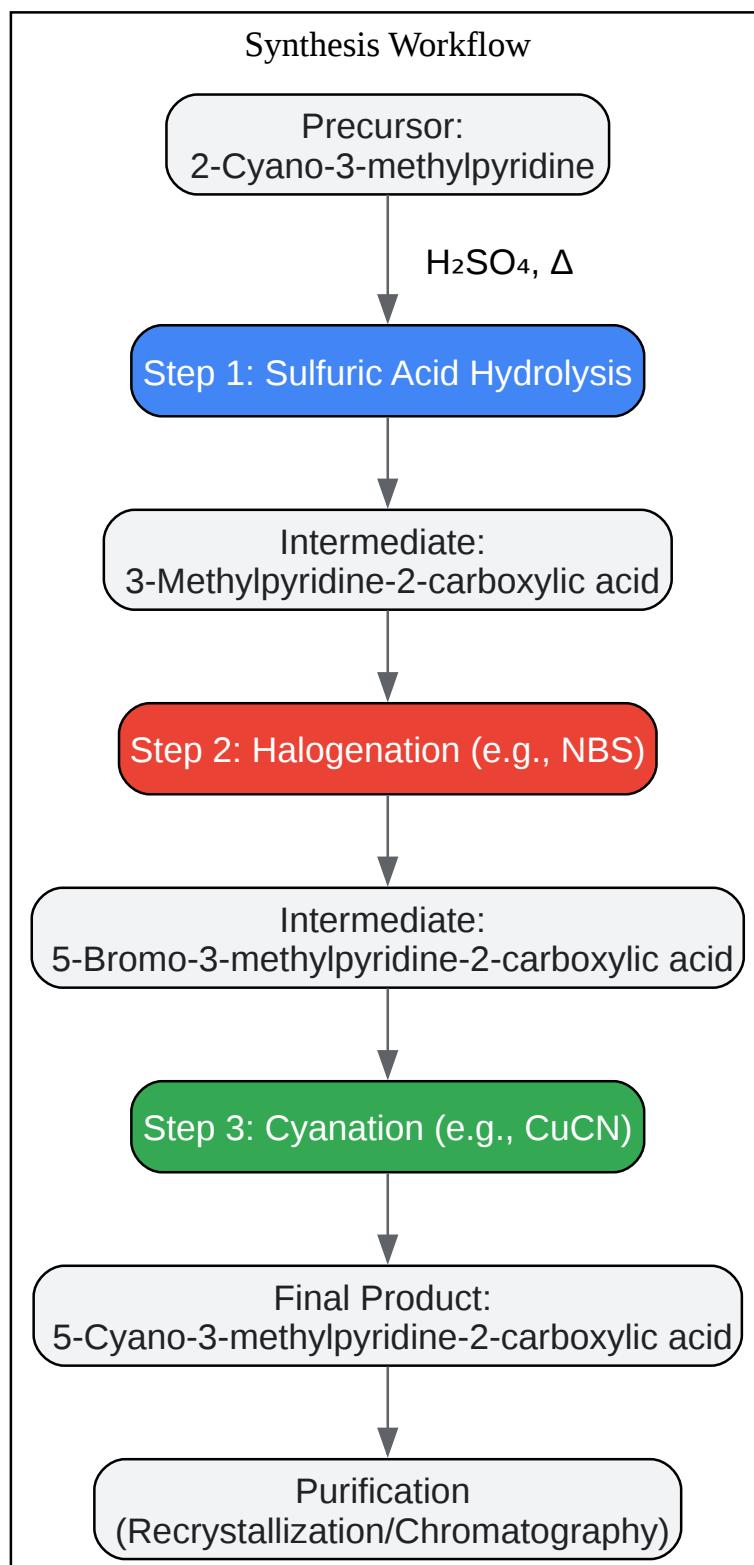
The fundamental identity and physical characteristics of a compound are critical for its application in synthesis and formulation. **5-Cyano-3-methylpyridine-2-carboxylic acid** is a solid compound whose properties are summarized below.^[2]

Property	Value	Source
IUPAC Name	5-cyano-3-methylpyridine-2-carboxylic acid	PubChem[3]
Synonyms	5-cyano-3-methylpicolinic acid	PubChem[3]
CAS Number	1262860-49-0	PubChem[3]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	PubChem[3]
Molecular Weight	162.15 g/mol	PubChem[3]
Monoisotopic Mass	162.042927438 Da	PubChem[3]
Appearance	Solid (predicted/supplier data)	CymitQuimica[2]
SMILES	CC1=CC(=CN=C1C(=O)O)C#N	PubChem[3]
InChI	InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12)	PubChem[3]
InChIKey	PFENLEKZZJZJB-JUHFFFAOYSA-N	PubChem[3]
Predicted XlogP	0.8	PubChem[3]

Predicted Mass Spectrometry Data: Collision Cross Section (CCS) values are crucial for identification in ion mobility-mass spectrometry analysis.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	163.05020	132.1
[M+Na] ⁺	185.03214	142.9
[M-H] ⁻	161.03564	133.3

(Data predicted using CCSbase and sourced from PubChemLite)[4]


Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of **5-Cyano-3-methylpyridine-2-carboxylic acid** is not widely documented in standard literature, suggesting it is a specialized intermediate. However, its structure allows for logical retrosynthetic analysis based on established pyridine chemistry. A common strategy for producing pyridine carboxylic acids is the hydrolysis of a corresponding nitrile or the oxidation of an alkyl side chain.[5][6][7]

A plausible and efficient route involves the selective hydrolysis of a dinitrile precursor, 3-methylpyridine-2,5-dicarbonitrile. The nitrile at the C-2 position is sterically hindered by the adjacent methyl group at C-3 and the pyridine nitrogen, potentially allowing for the selective hydrolysis of the C-5 nitrile under controlled conditions, followed by hydrolysis of the C-2 nitrile. A more direct route would involve the hydrolysis of 2-cyano-3-methylpyridine to form 3-methylpyridine-2-carboxylic acid, a known process, followed by a cyanation step at the 5-position.[5]

Below is a conceptual workflow for its synthesis via hydrolysis.

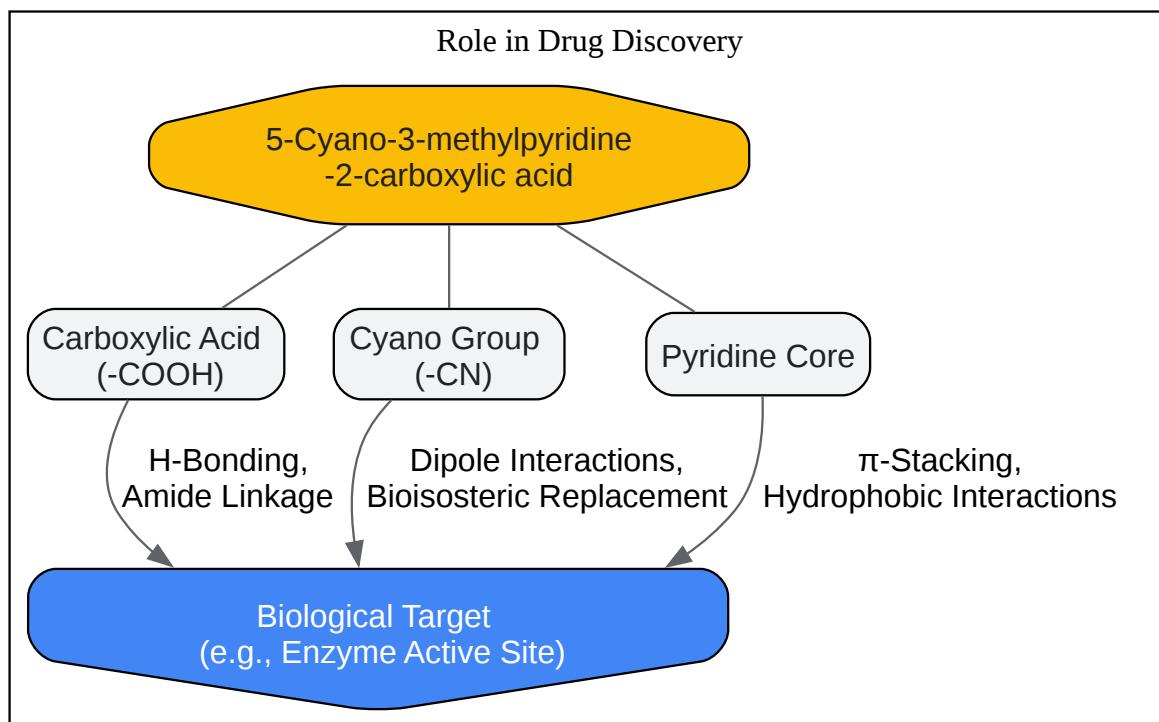
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-Cyano-3-methylpyridine-2-carboxylic acid**.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

- Carboxylic Acid (-COOH): This group is the primary site for nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. This functionality is crucial for linking the scaffold to other molecules, particularly in drug discovery for forming covalent bonds with biological targets or improving pharmacokinetic properties.
- Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a key linkage point for further derivatization.
- Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile or a base. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, especially if a good leaving group is present. The methyl group can potentially be functionalized via free-radical reactions.


Applications in Drug Discovery and Materials Science

The pyridine nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.^[1] **5-Cyano-3-methylpyridine-2-carboxylic acid** serves as an important intermediate for creating more complex molecules with therapeutic potential.

- Enzyme Inhibitors: Carboxylic acids are well-known to interact with active sites of enzymes, particularly metalloenzymes, by coordinating with metal ions or forming hydrogen bonds. This compound is a potential starting point for inhibitors of enzymes like dopamine β -monoxygenase.^[8]
- Anticancer and Antimicrobial Agents: The cyano-pyridone scaffold, which can be derived from this molecule, has been investigated for its anticancer properties.^[9] Furthermore,

related heterocyclic structures have been explored as hits for developing drugs against neglected diseases like tuberculosis.[10]

- Scaffold for Combinatorial Chemistry: The distinct reactivity of the carboxylic acid and cyano groups allows for orthogonal chemical modifications. This makes the molecule an excellent scaffold for building combinatorial libraries to screen for biological activity against various targets.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarboxylic acid, 5-cyano-, methyl ester [cymitquimica.com]
- 3. 5-Cyano-3-methylpyridine-2-carboxylic acid | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-cyano-3-methylpyridine-2-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Cyanopyridine-2-carboxylic acid One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Cyano-3-methylpyridine-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376256#5-cyano-3-methylpyridine-2-carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com